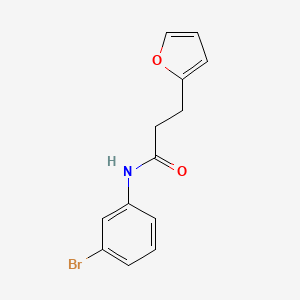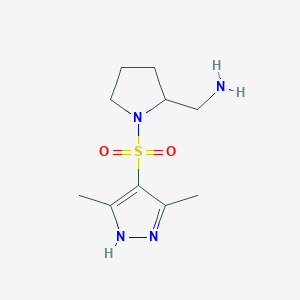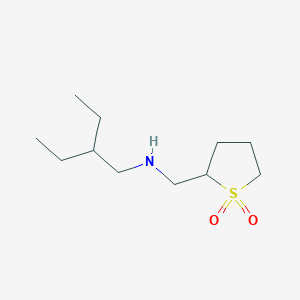![molecular formula C23H16BrNO3S B14917227 [2-(4-Bromophenyl)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14917227.png)
[2-(4-Bromophenyl)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Bromophenyl)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a bromophenyl group, a phenoxyphenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromophenyl)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a bromophenyl thiourea and a phenoxyphenyl ketone under acidic conditions.
Introduction of the Acetic Acid Group: The acetic acid group is introduced via a nucleophilic substitution reaction, where the thiazole intermediate reacts with a suitable acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Bromophenyl)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiazolidine derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
[2-(4-Bromophenyl)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [2-(4-Bromophenyl)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and cancer pathways, leading to inhibition of their activity.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Chlorophenyl)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid: Similar structure but with a chlorine atom instead of bromine.
[2-(4-Methylphenyl)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
Bromine Substitution: The presence of the bromine atom in [2-(4-Bromophenyl)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid imparts unique electronic and steric properties, which can influence its reactivity and biological activity.
Enhanced Activity: The bromine substitution may enhance the compound’s bioactivity compared to its chlorine or methyl analogs, making it a more potent candidate for therapeutic applications.
Properties
Molecular Formula |
C23H16BrNO3S |
|---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C23H16BrNO3S/c24-17-10-6-16(7-11-17)23-25-22(20(29-23)14-21(26)27)15-8-12-19(13-9-15)28-18-4-2-1-3-5-18/h1-13H,14H2,(H,26,27) |
InChI Key |
IDQAEXSBFOMRMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(SC(=N3)C4=CC=C(C=C4)Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


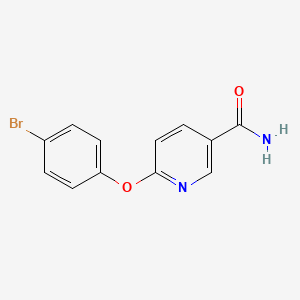
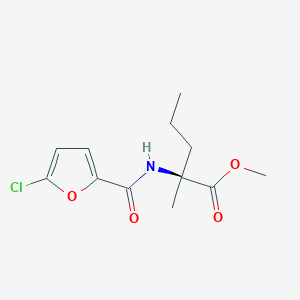
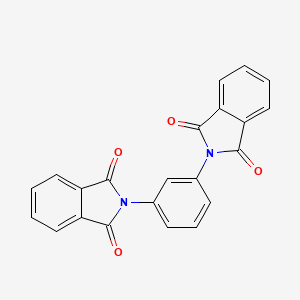
![4-hydroxy-6-methyl-3-[2-(4-nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one](/img/structure/B14917170.png)
![3-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B14917175.png)
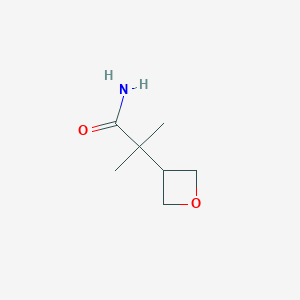

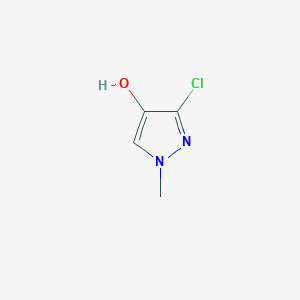

![n-Isobutyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14917209.png)
![4-hydroxy-3-[2-(2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B14917214.png)
